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Compound of Interest

Compound Name: 3,5-Dibromo-2-chlorobenzoic acid

CAS No.: 27003-05-0

Cat. No.: B1296663

Get Quote

Executive Summary
This guide provides a validated analytical framework for 3,5-Dibromo-2-chlorobenzoic acid
(CAS 27003-05-0). As a highly halogenated benzoic acid derivative, this compound presents

specific challenges regarding solubility, ionization (pKa ~2.0), and chromatographic retention.

This document outlines a self-validating workflow combining NMR spectroscopy for structural

certainty, Mass Spectrometry (MS) for isotopic fingerprinting, and HPLC-UV for quantitative

purity assessment.

Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

Physicochemical Profile & Safety
Understanding the physical nature of the analyte is the first step in method development.
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Property Value / Characteristic Analytical Implication

Molecular Weight 314.36 g/mol
Detectable by Single Quad

MS.

Appearance Light yellow to brown solid
Visual inspection required for

homogeneity.

Melting Point 180–181 °C
Use capillary melting point for

quick ID.

pKa (Predicted) ~2.04

Critical: Mobile phases must

be acidic (pH < 2.5) to

suppress ionization and

ensure retention on C18

columns.

LogP ~3.5
Highly lipophilic; requires high

organic content for elution.

Solubility
Low in water; Soluble in

MeOH, DMSO, ACN

Use MeOH or ACN/Water mix

for sample prep.

Safety Warning: This compound is an irritant. Handle in a fume hood. Dispose of halogenated

waste separately.

Structural Identification (The Fingerprint)
Nuclear Magnetic Resonance (NMR)
Due to the high degree of substitution, the

H NMR spectrum is deceptively simple, serving as a rapid pass/fail identity test.

Protocol:

Solvent: DMSO-

(Preferred for solubility) or CDCl

.
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Concentration: 10 mg/mL.

Expected Signals (

H, 400 MHz, DMSO-

):

13.0–14.0 ppm (Broad singlet, 1H): Carboxylic acid proton (-COOH). Note: May be invisible
if trace water is present.

8.0–8.2 ppm (Doublet,

Hz, 1H): Aromatic H6 (Ortho to COOH, Meta to Br).

8.2–8.4 ppm (Doublet,

Hz, 1H): Aromatic H4 (Between two Br atoms).

Coupling Logic: The meta-coupling (

) between H4 and H6 is characteristic (~2.0–2.5 Hz). Para-substitution patterns would show
singlets or different coupling constants.

Mass Spectrometry: The Isotope Signature
The combination of one Chlorine and two Bromines creates a unique isotopic envelope that

acts as a definitive molecular barcode.

Isotope Abundances:
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Cl :

Cl

3:1[1][2][3]
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Br :

Br

1:1[1][2]

Theoretical Pattern (

or

): The mass spectrum will display a tetrad of peaks separated by 2 amu.

M (Nominal):

Cl +

Br +

Br

M+2: (

Cl +

Br) AND (

Cl +

Br +

Br) — Typically the base peak (highest intensity).

M+4: (

Cl +

Br +

Br) AND (

Cl +

Br)[4]
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M+6:

Cl +

Br — Smallest peak.

Quantitative Analysis Protocols
HPLC-UV Purity & Assay Method
Objective: Quantify purity and identify related impurities (e.g., monobromo derivatives or

regioisomers). Rationale: A Reverse Phase (RP) method with acidic buffering is chosen to keep

the carboxylic acid protonated, preventing peak tailing and ensuring robust retention.

Instrument Parameters
System: HPLC with Diode Array Detector (DAD).

Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge).

Temperature: 30 °C.

Flow Rate: 1.0 mL/min.

Detection: 235 nm (primary), 254 nm (secondary).

Injection Volume: 10 µL.

Mobile Phase Configuration
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
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Time (min) % Solvent A % Solvent B Event

0.0 60 40 Equilibration

2.0 60 40 Isocratic Hold

15.0 10 90 Linear Gradient

18.0 10 90 Wash

18.1 60 40 Re-equilibration

23.0 60 40 End

Sample Preparation
Diluent: 50:50 Water:Acetonitrile.

Standard Stock: Weigh 10 mg standard into 10 mL flask. Dissolve in ACN, dilute to volume

with Diluent (1.0 mg/mL).

Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

Filtration: 0.22 µm PTFE filter (Nylon may bind acidic compounds).

GC-MS Analysis (Derivatization Required)
Objective: Orthogonal confirmation of purity and identification of volatile impurities. Challenge:

Carboxylic acids analyze poorly on GC due to hydrogen bonding (tailing). Solution: Silylation to

form the Trimethylsilyl (TMS) ester.

Derivatization Protocol
Weigh ~2 mg of sample into a GC vial.

Add 500 µL of Anhydrous Pyridine.

Add 200 µL of BSTFA + 1% TMCS (Silylation reagent).

Cap and heat at 60 °C for 30 minutes.
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Reaction:

.

Inject 1 µL into GC-MS.

GC Parameters
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium @ 1.0 mL/min.

Inlet: 250 °C, Split 20:1.

Oven: 80 °C (1 min)

20 °C/min

280 °C (hold 5 min).

MS Source: EI (70 eV), Scan range 50–500 amu.

Method Validation & Troubleshooting
System Suitability Criteria (HPLC)
Before running samples, ensure the system meets these metrics:

Tailing Factor (

):

(If

, lower pH of Mobile Phase A).

Retention Time Precision: RSD

0.5% (n=5 injections).

Resolution: If impurities are present (e.g., 5-bromo-2-chlorobenzoic acid), Resolution (
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) must be

.

Troubleshooting Guide
Split Peaks: Sample solvent is too strong. Increase water content in the diluent.

Drifting Retention: Column equilibration insufficient. Ensure 5-10 column volumes of re-

equilibration time.

Ghost Peaks: Carryover from highly lipophilic impurities. Add a "Sawtooth" wash gradient

(95% B) between runs.

Analytical Workflow Visualization
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Raw Material
3,5-Dibromo-2-chlorobenzoic acid

Phase 1: Identification

1H NMR (DMSO-d6)
Check: Doublets @ 8.0-8.4 ppm

Confirm: Meta-coupling

Mass Spectrometry
Check: Isotope Pattern (Br2Cl)

Confirm: MW 314

FT-IR
Check: C=O Stretch (~1700 cm-1)

Phase 2: Purity & Assay

HPLC-UV (C18, Acidic MP)
Primary Quantitation
Limit: >98.0% Area

GC-MS (TMS Derivatization)
Orthogonal Purity

Check: Volatile Impurities

Does Data Match?

Release / COA Generation

Pass

OOS Investigation
(Check Synthesis Precursors)

Fail

Click to download full resolution via product page

Figure 1: Step-by-step analytical decision matrix for characterization and release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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